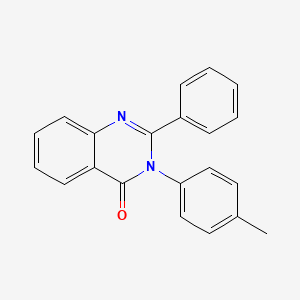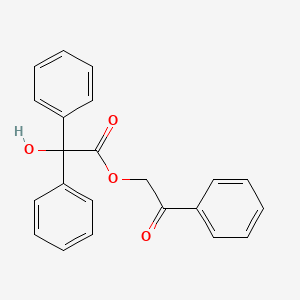![molecular formula C25H23N3O2S B10874108 7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10874108.png)
7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex heterocyclic compound that incorporates a benzodiazepine core with additional functional groups, including a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step may involve the use of thiophene-2-carbonyl chloride in the presence of a base to form the desired thiophene-substituted product.
Functional Group Modifications: Additional steps may be required to introduce the dimethyl and phenyl groups, often through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its multi-functional structure allows for the targeting of various biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene moiety.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an anxiolytic, it may interact with GABA receptors in the brain, enhancing the inhibitory effects of GABA and producing a calming effect. The thiophene moiety may interact with different molecular targets, such as enzymes or receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Compounds such as diazepam or lorazepam share the benzodiazepine core but lack the thiophene moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene sulfoxides share the thiophene moiety but lack the benzodiazepine core.
Uniqueness
The uniqueness of 7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one lies in its combination of a benzodiazepine core with a thiophene moiety
Properties
Molecular Formula |
C25H23N3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
9,9-dimethyl-6-phenyl-5-(thiophene-2-carbonyl)-6,8,10,11-tetrahydropyrido[3,2-b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H23N3O2S/c1-25(2)14-18-21(19(29)15-25)22(16-8-4-3-5-9-16)28(24(30)20-11-7-13-31-20)23-17(27-18)10-6-12-26-23/h3-13,22,27H,14-15H2,1-2H3 |
InChI Key |
CJXHSLSYBRACAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=C(N2)C=CC=N3)C(=O)C4=CC=CS4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)
![2-(4-methoxyphenyl)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874051.png)


![3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine](/img/structure/B10874062.png)
![2-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10874073.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874090.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
![5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10874106.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874109.png)
